5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2,2,2-trifluoroethyl)pyridin-2-amine
CAS No.:
Cat. No.: VC17376209
Molecular Formula: C13H18BF3N2O2
Molecular Weight: 302.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H18BF3N2O2 |
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Molecular Weight | 302.10 g/mol |
IUPAC Name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2,2,2-trifluoroethyl)pyridin-2-amine |
Standard InChI | InChI=1S/C13H18BF3N2O2/c1-11(2)12(3,4)21-14(20-11)9-5-8(6-13(15,16)17)10(18)19-7-9/h5,7H,6H2,1-4H3,(H2,18,19) |
Standard InChI Key | HWZLTGFUVFPHQO-UHFFFAOYSA-N |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)CC(F)(F)F |
Introduction
Synthesis
The synthesis of this compound typically involves:
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Starting Materials:
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A pyridine derivative with an amine group.
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Pinacolborane (a common boronic ester precursor).
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A trifluoroethylating reagent.
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Reaction Steps:
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Functionalization of the pyridine ring to introduce the trifluoroethyl group.
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Subsequent borylation using pinacolborane under catalytic conditions (e.g., palladium or nickel catalysts).
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Conditions:
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Reactions are often conducted under inert atmospheres (argon or nitrogen).
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Solvents like tetrahydrofuran (THF) or toluene are commonly used.
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This synthetic route ensures high yields and purity due to the stability of the dioxaborolane group.
Cross-Coupling Reactions
The boronic ester moiety makes this compound highly suitable for Suzuki-Miyaura cross-coupling reactions. These reactions are widely used in organic synthesis for forming carbon-carbon bonds.
Pharmaceutical and Agrochemical Research
The trifluoroethyl group imparts unique electronic properties that can enhance biological activity or improve pharmacokinetics in drug discovery.
Material Science
Boronic esters like this compound are used in the construction of covalent organic frameworks (COFs) and other porous materials with applications in:
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Gas storage.
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Catalysis.
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Organic electronics.
Catalysis
This compound's boronic ester group can participate in catalytic cycles for synthesizing complex organic molecules efficiently.
Fluorinated Compounds
The trifluoroethyl group is of interest due to its ability to modulate lipophilicity and metabolic stability in biologically active molecules.
Covalent Organic Frameworks (COFs)
As a building block for COFs, it enables the design of materials with tailored porosity and functionality for advanced applications such as photocatalysis or drug delivery.
Safety and Handling
Parameter | Details |
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Hazards | May cause irritation to skin and eyes; handle with gloves and goggles |
Storage Conditions | Store in a cool, dry place under an inert atmosphere |
Reactivity | Reacts with water; avoid exposure to moisture |
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